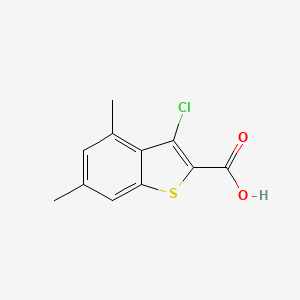![molecular formula C19H21N3O4S2 B2888076 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide CAS No. 708222-57-5](/img/structure/B2888076.png)
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide is a chemical compound featuring a benzothiazole core. The structural complexity of this molecule, coupled with its sulfamoyl and methoxy functional groups, makes it of great interest in several scientific fields, including medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multistep process. One method involves the initial formation of the benzothiazole ring, which can be accomplished through a cyclization reaction starting with a 2-aminothiophenol derivative. The diethylsulfamoyl group is introduced through nucleophilic substitution reactions, involving reagents like diethyl sulfamoyl chloride under basic conditions. The final step involves the coupling of the benzothiazole derivative with 2-methoxybenzoyl chloride in the presence of a base such as pyridine, facilitating the amide bond formation.
Industrial Production Methods: : Industrially, this compound is produced using scalable methods involving similar synthetic routes but optimized for large-scale reactions. This involves using high-purity starting materials, optimized solvent systems, and efficient reaction conditions to ensure a high yield and purity of the final product.
化学反応の分析
Types of Reactions: : N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: : Typically with strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Utilizing reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Electrophilic or nucleophilic substitution reactions are common, with reagents such as halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: : Often performed under acidic or basic conditions.
Reduction: : Generally conducted under anhydrous conditions to avoid decomposition.
Substitution: : Depends on the substituent being introduced, with temperature and solvent system tailored to the specific reaction.
Major Products Formed: : From oxidation, we typically obtain sulfonic acid derivatives
科学的研究の応用
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide has diverse applications:
Chemistry: : As an intermediate in the synthesis of other complex molecules, particularly those with potential pharmaceutical applications.
Biology: : Studied for its interactions with various biological targets, including enzymes and receptors, given its structural attributes.
Medicine: : Investigated for its therapeutic potential, particularly in diseases where the modulation of enzyme activity is beneficial.
Industry: : Used in the synthesis of specialty chemicals and advanced materials, given its functional versatility.
作用機序
The mechanism by which this compound exerts its effects largely depends on its interaction with specific molecular targets. For instance, the sulfamoyl group can act as a bioisostere for other sulfonamide drugs, engaging with enzyme active sites and inhibiting their activity. The benzothiazole moiety can also contribute to binding affinity and specificity, interacting with aromatic residues in protein targets, while the methoxy group might influence the compound's pharmacokinetic properties.
類似化合物との比較
Compared to other compounds with similar structures, like those having benzothiazole or sulfonamide groups but different substitutions, N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide showcases unique properties due to the specific combination of functional groups. Similar compounds include:
Sulfonamide analogs: : These compounds share the sulfamoyl functionality but differ in their core structures.
Benzothiazole derivatives: : Compounds with different substituents on the benzothiazole ring, affecting their biological activity and chemical reactivity.
Methoxy-substituted benzanilides: : Compounds where the methoxy group is present but coupled to different aromatic systems.
特性
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-4-22(5-2)28(24,25)13-10-11-15-17(12-13)27-19(20-15)21-18(23)14-8-6-7-9-16(14)26-3/h6-12H,4-5H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIWELGWVPZFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2887997.png)
![8-(tert-butyl)-N-(furan-2-ylmethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2888000.png)



![2-(2,5-Dimethylfuran-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2888006.png)

![N-(2-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2888008.png)
![(E)-methyl 2-((3-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2888009.png)
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2888010.png)

![Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2888014.png)

